molecular formula C8H16ClNO B2679950 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 240401-16-5

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B2679950
CAS No.: 240401-16-5
M. Wt: 177.67
InChI Key: DHCPGMAVRSKIFC-OQBUZWGDSA-N
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Description

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic amine derivative with a rigid molecular framework. Its structure comprises a nine-membered azabicyclic system with an alcohol group at the 3-position and a hydrochloride salt (Figure 1). The molecular formula is C₈H₁₅NO·HCl, and its stereochemistry (endo configuration) significantly influences its physicochemical and biological properties . This compound is synthesized via catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium-based catalysts under controlled conditions . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its structural rigidity and functional versatility .

Properties

IUPAC Name

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can undergo various chemical reactions, including:

    Reduction: As mentioned, the compound can be synthesized through the reduction of its ketone precursor.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the alcohol derivative, while substitution and oxidation can lead to a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has been investigated for its role as a chemical probe for the inhibition of B-cell lymphoma 6 (BCL6), which is implicated in diffuse large B-cell lymphoma (DLBCL). Research indicates that derivatives of this compound can effectively inhibit BCL6, demonstrating promising affinity and selectivity in cellular assays . The compound's structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Case Study: BCL6 Inhibition

  • Objective : To evaluate the efficacy of this compound in inhibiting BCL6.
  • Methodology : In vivo pharmacokinetic studies were conducted using Balb/C mice, assessing the bioavailability and concentration of the compound.
  • Findings : The compound exhibited good bioavailability (66%) compared to other tested compounds, indicating its potential as a therapeutic agent against DLBCL .

Protein Biology

In the field of protein biology, this compound has applications in various biochemical assays, including:

  • Protein Purification : Utilized in protocols for isolating specific proteins from complex mixtures.
  • Western Blotting : Employed as a reagent to detect proteins within a sample through gel electrophoresis and subsequent transfer to membranes .

Applications Overview

Application TypeDescription
Protein PurificationIsolating specific proteins from mixtures
Western BlottingDetecting proteins via electrophoresis
Protein QuantitationMeasuring protein concentration in samples

Chemical Probes and Research Tools

This compound serves as a versatile chemical probe in research settings, particularly for studying enzyme functions and interactions within biological systems. Its unique bicyclic structure allows for specific binding to target proteins, facilitating investigations into their roles in cellular processes.

Research Applications

  • Target Identification : Helps identify potential targets for new drugs by binding selectively to proteins involved in disease pathways.
  • Mechanistic Studies : Aids in understanding the mechanisms of action of various biological molecules through competitive inhibition assays.

Mechanism of Action

The mechanism of action of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: exo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride

The exo isomer differs in the spatial orientation of the hydroxyl group, leading to distinct properties:

Property endo Isomer exo Isomer References
Synthesis Method Catalytic hydrogenation (Ru complexes) Similar methods, but lower stereoselectivity
Commercial Availability Limited suppliers (e.g., BLD Pharm Ltd.) Widely available (8+ suppliers listed)
Stability Stable under dry, dark conditions Similar stability
Biological Activity Not well-documented Limited data; potential CNS applications

Ring-Size Variants: 8-Azabicyclo[3.2.1]octan-3-ol

Reducing the ring size to eight members alters conformational flexibility:

Property 9-Azabicyclo[3.3.1]nonan-3-ol 8-Azabicyclo[3.2.1]octan-3-ol References
Molecular Formula C₈H₁₅NO C₇H₁₃NO
Ring Strain Lower Higher
Applications Pharmaceutical intermediates Less explored

Functionalized Derivatives: Mazaticol Hydrochloride

Mazaticol (6,6,9-trimethyl-8-azabicyclo[3.3.1]nonan-3-ol hydrochloride) is a methyl-substituted analog with antiparkinsonian activity:

Property endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl Mazaticol HCl References
Substituents Unsubstituted 6,6,9-Trimethyl groups
Therapeutic Use Intermediate Antiparkinsonian drug (marketed in Japan)
Synthesis Complexity Moderate High (requires multi-step alkylation)

The methyl groups in Mazaticol enhance lipophilicity and CNS penetration, critical for its pharmacological action .

Pharmacological and Industrial Relevance

  • Synthetic Utility : The endo isomer is prioritized in catalysis-driven syntheses due to higher stereochemical purity .
  • Safety Profile : Both isomers require careful handling (e.g., P280/P305+P351+P338 hazard codes) due to skin/eye irritation risks .
  • Emerging Applications: Derivatives like 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl (CAS 1630906-39-6) highlight structural modifications for enhanced bioactivity .

Biological Activity

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, a bicyclic amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound, with the molecular formula C8_8H15_{15}NO·HCl, is characterized by the presence of a nitrogen atom within its bicyclic framework, which contributes to its diverse interactions with biological systems.

Chemical Structure and Properties

The compound's structure allows for various chemical reactivities, making it a versatile candidate for research and application in drug development. The bicyclic nature of this compound is significant for its potential interactions with neurotransmitter systems.

Property Value
Molecular FormulaC8_8H15_{15}NO·HCl
Molecular Weight175.67 g/mol
Structure TypeBicyclic Amine

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the modulation of neurotransmitter pathways. Its interactions with various receptors suggest potential therapeutic applications in treating neurological disorders.

The compound is believed to interact primarily with sigma receptors, which play crucial roles in various neurological processes, including pain perception and mood regulation. Studies have shown that derivatives of this compound can selectively bind to these receptors, influencing neurotransmitter release and uptake.

Research Findings and Case Studies

Several studies have explored the pharmacological properties of this compound and its derivatives:

  • Neurotransmitter Modulation :
    • A study demonstrated that this compound can inhibit monoamine reuptake, suggesting its potential as an antidepressant agent .
    • Another investigation highlighted its efficacy in modulating dopamine and serotonin pathways, which are critical in mood regulation .
  • Antimuscarinic Activity :
    • Research indicated that related compounds exhibit antimuscarinic properties, which could be beneficial in treating conditions like overactive bladder .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-oneBenzyl group attached to nitrogenEnhanced lipophilicity; potential sigma receptor activity
6-Methyl-6-azabicyclo[3.2.1]octan-3-alpha-olContains a methyl group; distinct cyclic structurePotent antimuscarinic agent

Synthesis and Production

The synthesis of this compound typically involves the reduction of 9-Azabicyclo[3.3.1]nonan-3-one derivatives using hydrogen gas in the presence of a ruthenium catalyst . This method has been optimized for industrial production, ensuring high yields and purity.

Synthesis Process Overview

  • Starting Material : 9-Azabicyclo[3.3.1]nonan-3-one.
  • Catalyst : Ruthenium complex.
  • Conditions : Hydrogenation under controlled pressure and temperature.
  • Yield : High yield achieved through optimized reaction conditions.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the identity of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride?

  • Methodological Answer :

  • X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical for resolving the bicyclic framework and verifying stereochemistry. ORTEP-3 can generate graphical representations of the molecular structure for validation .
  • NMR spectroscopy (¹H, ¹³C, DEPT) should be employed to confirm proton environments and carbon hybridization, particularly for distinguishing between endo and exo conformers.
  • Mass spectrometry (HRMS) is essential for confirming the molecular formula (C₈H₁₆ClNO) and isotopic patterns .

Q. How can researchers ensure purity and stability during synthesis?

  • Methodological Answer :

  • HPLC with UV/Vis detection (e.g., C18 columns, acidic mobile phase) is recommended for purity assessment (>97% by area normalization) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures and hygroscopicity. Store the compound in desiccated, opaque containers at -20°C to prevent hydrolysis of the azabicyclo ring .

Advanced Research Questions

Q. What catalytic strategies optimize the synthesis of endo-9-Azabicyclo derivatives?

  • Methodological Answer :

  • Ruthenium-catalyzed hydrogenation (e.g., RuCl₂(PPh₃)₃) selectively reduces ketone intermediates (e.g., 9-azabicyclo[3.3.1]nonan-3-one) to the endo-alcohol configuration under mild H₂ pressure (1–3 atm). Monitor reaction progress via in situ FTIR for carbonyl disappearance .
  • Chiral resolution : Use (R)- or (S)-mandelic acid as resolving agents to isolate enantiopure forms, followed by recrystallization in ethanol/water (1:3 v/v) .

Q. How can ring-puckering dynamics influence the compound’s pharmacological activity?

  • Methodological Answer :

  • Cremer-Pople puckering coordinates quantify non-planar distortions in the azabicyclo ring. Calculate amplitude (q) and phase angle (φ) from crystallographic data to map low-energy conformers. For example, a q₂ value >0.5 Å indicates significant chair distortion, which may affect receptor binding .
  • Molecular dynamics simulations (AMBER or CHARMM force fields) can model conformational flexibility in aqueous vs. lipid bilayer environments. Compare results with analogs like Mazaticol hydrochloride, where 6,6,9-trimethyl substitution stabilizes bioactive conformations .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-temperature crystallography (100–300 K) identifies thermal motion artifacts that may skew bond-length measurements. Pair with solid-state NMR (¹³C CP/MAS) to correlate static and dynamic structural features .
  • DFT calculations (B3LYP/6-311++G(d,p)) can reconcile discrepancies between observed NMR shifts and X-derived geometries, particularly for proton-proton coupling constants in strained bicyclic systems .

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